

Application Notes and Protocols for Isolating Ashimycin B Resistant Mutants

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Compound of Interest

Compound Name: Ashimycin B

Cat. No.: B15563086

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Introduction

Ashimycin B, an analog of streptomycin, is an aminoglycoside antibiotic produced by *Streptomyces griseus*.^{[1][2]} Aminoglycosides are known to inhibit protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation and ultimately cell death.^[3] The emergence of antibiotic resistance is a significant challenge in drug development. Studying the mechanisms of resistance to new antibiotic candidates like **Ashimycin B** is crucial. This document provides detailed protocols for the isolation of **Ashimycin B** resistant mutants, which is a critical first step in understanding these resistance mechanisms. The methods described herein are based on established microbiological techniques for isolating antibiotic-resistant mutants.^{[4][5][6]}

Data Presentation

Table 1: Example Data Summary for Ashimycin B Resistant Mutants

Mutant ID	Parent Strain	Method of Isolation	Ashimycin B MIC (µg/mL)	Fold Increase in MIC	Growth Rate (doublings/hour)	Stability (Passages without Ashimycin B)
ABR-001	E. coli ATCC 25922	Gradient Plate	64	16	0.95	>50
ABR-002	E. coli ATCC 25922	Replica Plating	128	32	0.92	>50
ABR-003	S. aureus ATCC 29213	Serial Passage	32	8	1.10	>50
Wild-Type	E. coli ATCC 25922	-	4	-	1.20	-
Wild-Type	S. aureus ATCC 29213	-	4	-	1.35	-

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) of Ashimycin B

Objective: To determine the lowest concentration of **Ashimycin B** that inhibits the visible growth of the parent microbial strain. This value is essential for selecting the appropriate antibiotic concentrations for mutant selection.

Materials:

- Parental bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)

- Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
- **Ashimycin B** stock solution of known concentration
- Sterile 96-well microtiter plates
- Incubator

Procedure:

- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in the appropriate broth.
- In a 96-well plate, perform serial two-fold dilutions of **Ashimycin B** in the broth. The final volume in each well should be 100 μ L.
- Add 100 μ L of the bacterial inoculum to each well, resulting in a final volume of 200 μ L.
- Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
- Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
- The MIC is the lowest concentration of **Ashimycin B** at which no visible growth is observed.

Isolation of Ashimycin B Resistant Mutants using the Gradient Plate Method

Objective: To isolate spontaneous mutants resistant to a gradient of **Ashimycin B** concentrations.^{[4][6]}

Materials:

- Petri dishes
- Nutrient agar
- **Ashimycin B** solution

Procedure:

- Prepare two wedges of agar in a petri dish. The first layer is plain nutrient agar, poured with the plate tilted.[4]
- Once solidified, place the plate flat and pour the second layer containing **Ashimycin B** at a concentration of 4-8 times the MIC. This creates a concentration gradient.[7]
- Spread a dense culture of the parental bacterial strain evenly over the entire surface of the agar.
- Incubate the plate at the optimal temperature for 24-72 hours.[4]
- Colonies that grow in the high-concentration area of the plate are likely resistant mutants.
- Isolate these colonies by picking and streaking them onto a fresh agar plate containing a uniform, high concentration of **Ashimycin B** to confirm resistance.

Isolation of Ashimycin B Resistant Mutants using Replica Plating

Objective: To identify and isolate antibiotic-resistant mutants from a large population of bacteria.[4][5]

Materials:

- Nutrient agar plates
- Nutrient agar plates containing a selective concentration of **Ashimycin B** (e.g., 4x MIC)
- Sterile velveteen squares
- Replica plating block

Procedure:

- Plate a diluted bacterial culture on a non-selective nutrient agar plate (the "master plate") to obtain well-isolated colonies. Incubate until colonies are visible.

- Gently press a sterile velveteen square onto the surface of the master plate to pick up an imprint of the colonies.
- Transfer the imprint by pressing the velveteen onto a fresh nutrient agar plate containing **Ashimycin B**.
- Also, transfer the imprint to a fresh non-selective nutrient agar plate as a reference.
- Incubate both replica plates.
- Colonies that grow on the **Ashimycin B**-containing plate are resistant mutants. Compare with the reference plate to identify the original resistant colonies on the master plate for further isolation and characterization.[\[5\]](#)

Generation of Resistant Mutants by Serial Passage

Objective: To induce resistance by exposing bacteria to gradually increasing concentrations of **Ashimycin B**.[\[7\]](#)

Materials:

- Liquid growth medium
- **Ashimycin B**
- Culture tubes or 96-well plates

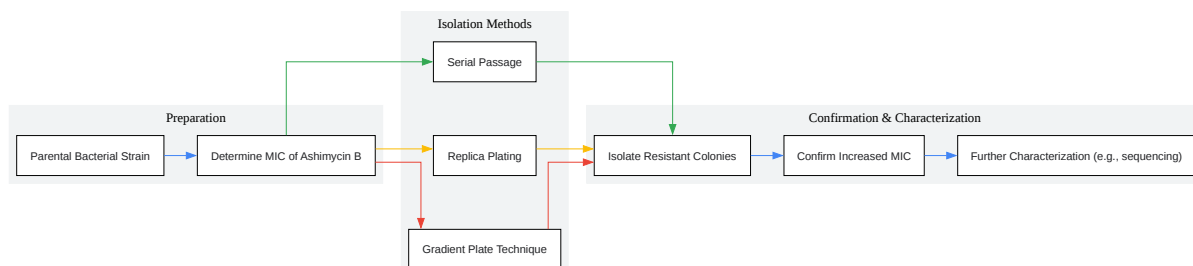
Procedure:

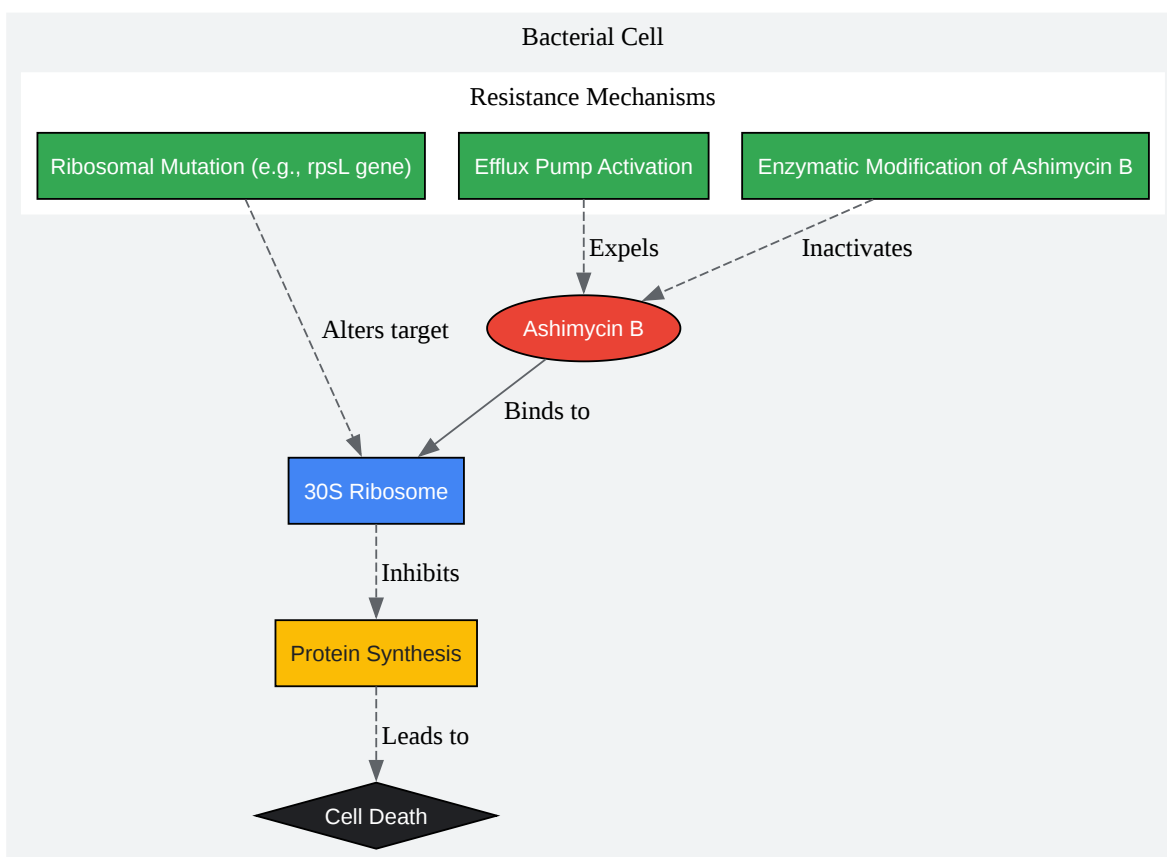
- Determine the MIC of the parental strain.
- Inoculate the parental strain into a sub-inhibitory concentration of **Ashimycin B** (e.g., 0.5x MIC).
- Incubate until growth is observed.
- Use this culture to inoculate a new series of tubes or wells with increasing concentrations of **Ashimycin B**.

- Repeat this process for multiple passages, each time selecting the culture that grows at the highest concentration of the antibiotic to be the inoculum for the next passage.
- Periodically, plate the cultures on non-selective agar to isolate single colonies and determine their MIC to confirm an increase in resistance.

Visualizations

Experimental Workflow for Isolating Ashimycin B Resistant Mutants





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